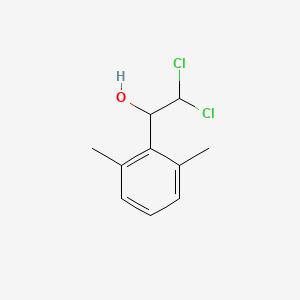

2,2-Dichloro-1-(2,6-dimethylphenyl)ethanol

Beschreibung

2,2-Dichloro-1-(2,6-dimethylphenyl)ethanol (molecular formula C₁₀H₁₂Cl₂O) is a chlorinated ethanol derivative with a 2,6-dimethylphenyl substituent. The compound features two chlorine atoms on the ethanol backbone and two methyl groups at the 2- and 6-positions of the aromatic ring. This structural configuration imparts unique physicochemical properties, such as moderate lipophilicity and stability, making it valuable as an intermediate in pharmaceutical and agrochemical synthesis. Its reactivity is influenced by the electron-donating methyl groups and the electron-withdrawing chlorine atoms, enabling diverse chemical transformations like oxidation, reduction, and nucleophilic substitution.

Eigenschaften

Molekularformel |

C10H12Cl2O |

|---|---|

Molekulargewicht |

219.10 g/mol |

IUPAC-Name |

2,2-dichloro-1-(2,6-dimethylphenyl)ethanol |

InChI |

InChI=1S/C10H12Cl2O/c1-6-4-3-5-7(2)8(6)9(13)10(11)12/h3-5,9-10,13H,1-2H3 |

InChI-Schlüssel |

AVWKTBAQOATQJL-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C(=CC=C1)C)C(C(Cl)Cl)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dichloro-1-(2,6-dimethylphenyl)ethanol typically involves the chlorination of 1-(2,6-dimethylphenyl)ethanol. This can be achieved using reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane (CH₂Cl₂) at low temperatures to ensure selective chlorination.

Industrial Production Methods

In an industrial setting, the production of 2,2-Dichloro-1-(2,6-dimethylphenyl)ethanol may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

2,2-Dichloro-1-(2,6-dimethylphenyl)ethanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction: Reduction reactions can convert the compound to its corresponding alcohol or hydrocarbon using reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium hydroxide (NaOH) or sodium methoxide (NaOCH₃).

Common Reagents and Conditions

Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.

Reduction: LiAlH₄ in dry ether, H₂ with palladium on carbon (Pd/C) catalyst.

Substitution: NaOH in water or ethanol, NaOCH₃ in methanol.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or hydrocarbons.

Substitution: Formation of substituted derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

2,2-Dichloro-1-(2,6-dimethylphenyl)ethanol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2,2-Dichloro-1-(2,6-dimethylphenyl)ethanol involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to modifications in the structure and function of these biomolecules, potentially resulting in biological effects.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Functional Comparison

| Compound Name | Molecular Formula | Substituents/Functional Groups | Key Properties/Applications |

|---|---|---|---|

| 2,2-Dichloro-1-(2,6-dimethylphenyl)ethanol | C₁₀H₁₂Cl₂O | - 2,6-dimethylphenyl - Cl at C2 and C2 |

Intermediate in drug synthesis; moderate antimicrobial activity |

| 2-Amino-1-(2,6-dichlorophenyl)ethanol | C₈H₈Cl₂NO | - 2,6-dichlorophenyl - Amino group at C1 |

Enhanced neuropharmacological activity due to amino group |

| 1-(2,4-Dichlorophenyl)ethanol | C₈H₈Cl₂O | - 2,4-dichlorophenyl - Hydroxyl at C1 |

Chiral intermediate; enantiomer-dependent bioactivity |

| 2,2-Dichloro-1-(5-fluoro-2-methoxyphenyl)ethanol | C₉H₉Cl₂FO₂ | - 5-fluoro-2-methoxyphenyl - Cl at C2 and C2 |

Improved selectivity in enzyme inhibition due to fluorine |

| 1-(2,6-Dichloro-3-fluorophenyl)ethanol | C₈H₇Cl₂FO | - 2,6-dichloro-3-fluorophenyl - Hydroxyl at C1 |

Fluorine enhances metabolic stability |

Substituent Positioning and Electronic Effects

- 2,6-Dimethyl vs. 2,6-Dichloro Phenyl Groups: The methyl groups in the target compound donate electron density to the aromatic ring, increasing its nucleophilicity compared to electron-withdrawing dichloro substituents in analogs like 2-Amino-1-(2,6-dichlorophenyl)ethanol. This difference impacts reactivity in substitution reactions and binding affinity to biological targets.

- Fluoro and Methoxy Substitutions: Compounds like 2,2-Dichloro-1-(5-fluoro-2-methoxyphenyl)ethanol exhibit higher selectivity in biological systems due to fluorine’s electronegativity and methoxy’s steric effects, contrasting with the methyl groups in the target compound.

Research Findings and Mechanistic Insights

- Halogen Bonding: Chlorine atoms in 2,2-Dichloro-1-(2,6-dimethylphenyl)ethanol participate in halogen bonding with biological targets, a mechanism also observed in 2,2-Dichloro-1-(3-chloro-4-methylphenyl)ethanol.

- Steric Effects: The 2,6-dimethyl groups create steric hindrance, reducing reactivity toward bulky electrophiles compared to less hindered analogs like 1-(2,4-Dichlorophenyl)ethanol.

- Metabolism: Fluorinated derivatives (e.g., 1-(2,6-Dichloro-3-fluorophenyl)ethanol) exhibit slower hepatic clearance due to fluorine’s resistance to oxidative metabolism.

Biologische Aktivität

Chemical Structure and Properties

2,2-Dichloro-1-(2,6-dimethylphenyl)ethanol is a chlorinated organic compound with the molecular formula C10H12Cl2O. It features a dichloroethyl group attached to a dimethylphenyl moiety, which influences its biological activity significantly. The presence of chlorine atoms can enhance lipophilicity and modulate interactions with biological targets.

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to 2,2-Dichloro-1-(2,6-dimethylphenyl)ethanol exhibit notable antimicrobial properties. For instance, research focusing on chlorinated phenolic compounds has shown that they can inhibit various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of bacterial cell membranes or interference with critical metabolic pathways.

Anticancer Potential

Investigations into the anticancer properties of chlorinated compounds have revealed promising results. For example, studies on related phenolic compounds indicate that they can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells . The presence of the dichloro group is hypothesized to enhance the cytotoxic effects through increased reactive oxygen species (ROS) generation.

Anti-inflammatory Effects

Compounds with similar structures have also been evaluated for anti-inflammatory activity. Research indicates that they can inhibit pro-inflammatory cytokines and enzymes such as COX-2, which plays a crucial role in inflammation . This suggests potential therapeutic applications in treating inflammatory diseases.

Study 1: Antimicrobial Efficacy

A study conducted on a series of chlorinated phenolic compounds demonstrated their effectiveness against C. trachomatis. The compounds were tested for their ability to reduce inclusion bodies in infected cells, showing significant antibacterial activity at concentrations as low as 50 μg/mL . This highlights the potential of 2,2-Dichloro-1-(2,6-dimethylphenyl)ethanol as a selective antimicrobial agent.

Study 2: Cytotoxicity Assessment

In vitro assessments of related compounds indicated a dose-dependent cytotoxic effect on various cancer cell lines. For instance, a compound structurally similar to 2,2-Dichloro-1-(2,6-dimethylphenyl)ethanol exhibited an IC50 value of approximately 10 μM against MCF-7 cells . This suggests that modifications in the structure can significantly influence biological activity.

Table 1: Biological Activities of Related Compounds

Table 2: Structure-Activity Relationship (SAR)

| Substituent | Effect on Activity |

|---|---|

| Dichloro Group | Increases lipophilicity and potency |

| Dimethylphenyl Moiety | Enhances selectivity towards targets |

| Hydroxyl Group | Modulates solubility and bioavailability |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.